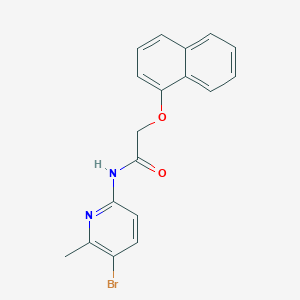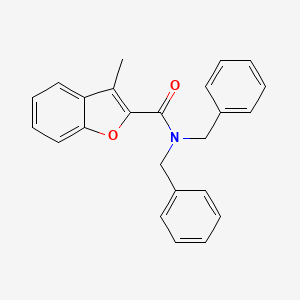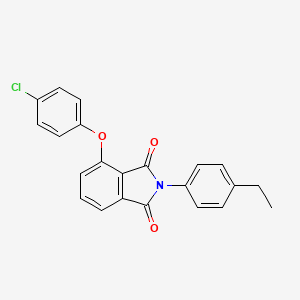
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival.
Mechanism of Action
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 is a small molecule inhibitor of the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. The NF-κB pathway is activated by various stimuli, including cytokines, growth factors, and pathogens, and it plays a crucial role in the pathogenesis of various diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 inhibits the NF-κB pathway by blocking the activity of the inhibitor of kappa B kinase (IKK), which is a key upstream regulator of the pathway. By inhibiting IKK, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 prevents the activation and nuclear translocation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines and the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory cells, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which leads to the downregulation of inflammation. In neurons, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 protects against oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has several advantages for lab experiments, including its high potency, specificity, and selectivity for the NF-κB pathway. N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been extensively studied in various cell types and animal models, and it has been shown to have a high therapeutic potential in various diseases. However, there are also some limitations to the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in lab experiments, including its potential toxicity and off-target effects. Careful control of dosage and administration is required to minimize these effects and ensure the safety and efficacy of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in lab experiments.
Future Directions
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in different diseases and to identify potential biomarkers for patient selection and response prediction. In addition, the development of novel derivatives and analogs of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway. Overall, the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has the potential to provide new insights into the pathogenesis and treatment of various diseases and to improve the health and well-being of patients worldwide.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is often overactive in cancer cells. In inflammation, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these disorders.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-15(19)9-10-17(20-12)21-18(22)11-23-16-8-4-6-13-5-2-3-7-14(13)16/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBDUIQFOYPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3529513.png)
![5-bromo-2-chloro-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3529516.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3529519.png)
![5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3529527.png)
![dimethyl 1-cyclohexyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529547.png)
![N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3529557.png)
![5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B3529562.png)
![N-[4-(isobutyrylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3529571.png)



![2-(2,3-dimethylphenoxy)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B3529599.png)
![2-bromo-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B3529609.png)